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These application notes provide a comprehensive overview and detailed protocols for the
genetic modification of human liver organoids using CRISPR-Cas9 technology. The following
sections detail the methodologies for organoid culture, CRISPR-Cas9 delivery, and subsequent
analysis of gene editing events, tailored for applications in disease modeling, drug discovery,
and regenerative medicine.

Introduction

Human liver organoids are three-dimensional (3D) in vitro culture systems that recapitulate the
cellular organization and function of the native liver.[1][2] Their amenability to genetic
engineering, particularly through the CRISPR-Cas9 system, has established them as a
powerful tool for studying liver biology, modeling genetic diseases, and screening therapeutic
compounds.[1][2][3] This document outlines established techniques for efficient gene editing in
these systems.

Core Principles of CRISPR-Cas9 Gene Editing in
Liver Organoids

The most common approach for gene editing in liver organoids involves the delivery of a pre-
complexed Cas9 ribonucleoprotein (RNP) with a single guide RNA (sgRNA) into dissociated

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1671322?utm_src=pdf-interest
https://www.stemcell.com/crispr-cas9-genome-editing-of-liver-organoids-using-arcitect-and-hepaticult.html
https://www.stemcell.com/technical-resources/methods-library/molecular-biology/genome-editing/liver-organoids.html
https://www.stemcell.com/crispr-cas9-genome-editing-of-liver-organoids-using-arcitect-and-hepaticult.html
https://www.stemcell.com/technical-resources/methods-library/molecular-biology/genome-editing/liver-organoids.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11925438/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

organoid cells via electroporation.[1] The sgRNA directs the Cas9 nuclease to a specific
genomic locus, where it induces a double-strand break (DSB). The cell's natural DNA repair
mechanisms, primarily Non-Homologous End Joining (NHEJ) or Homology Directed Repair
(HDR), then repair the break. NHEJ can result in small insertions or deletions (indels), leading
to gene knockouts, while HDR can be utilized for precise knock-ins of desired genetic
sequences when a donor template is provided. An alternative, highly efficient knock-in method
known as CRISPR-HOT (homology-independent organoid transgenesis) leverages the NHEJ
pathway.[4][5][6]

Experimental Workflow

The general workflow for gene editing in liver organoids is a multi-step process that spans from
initial organoid culture to the validation of the genetic modification.
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Fig. 1. General experimental workflow for CRISPR-Cas9 gene editing in liver organoids.
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Data Presentation: Quantitative Analysis of Gene
Editing Efficiency

The efficiency of gene editing can be influenced by various factors, including the delivery
method, the specific gene target, and the DNA repair pathway utilized. Below is a summary of
reported editing efficiencies under different conditions.
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The differentiation of liver organoids, particularly the transition from cholangiocytes to
hepatocytes, is governed by a complex interplay of signaling pathways. Understanding and
manipulating these pathways can be crucial for generating specific liver cell types and for
disease modeling. Key pathways include Notch, TGF-B/BMP, and Wnt. For instance, inhibiting
Notch and TGF-f signaling can promote differentiation into functional hepatocytes.[8]
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Fig. 2: Key signaling pathways regulating cholangiocyte-to-hepatocyte differentiation.

Experimental Protocols

Protocol 1: CRISPR-Cas9-Mediated Gene Knockout in
Human Liver Organoids via RNP Electroporation

This protocol is adapted from STEMCELL Technologies' guide for CRISPR-Cas9 genome
editing of human liver organoids.[1]

Materials:

e Human liver organoids cultured in HepatiCult™ Organoid Growth Medium.[1]
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e ArciTect™ CRISPR-Cas9 ribonucleoprotein (RNP)-based system.[1]
o sgRNA designed to target the gene of interest.
o Electroporation system (e.g., Neon® Transfection System).
e Matrigel®.
e CloneR™ supplement.[1]
e Animal Component-Free Cell Dissociation Kit.[1]
e T7 Endonuclease | Kit for editing efficiency analysis.[1]
Procedure:
e Preparation:
o Design and synthesize sgRNA targeting the gene of interest.
o Prepare the ArciTect™ Cas9 RNP complex according to the manufacturer's instructions.[1]

o Prepare complete HepatiCult™ Organoid Growth Medium supplemented with CloneR™.

[1]
e Organoid Dissociation:
o Harvest mature liver organoids.

o Dissociate organoids into a single-cell suspension using the Animal Component-Free Cell
Dissociation Kit.[1]

o Count the cells and determine viability.
o Electroporation:
o Resuspend the desired number of single cells in the appropriate electroporation buffer.

o Add the prepared RNP complex to the cell suspension.
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o Electroporate the cells using a pre-optimized program (e.g., for the Neon® system,
parameters like 1600V, 20ms, 2 pulses can be a starting point).[1]

e Plating and Culture:
o Immediately after electroporation, plate the cells in Matrigel® domes.[1]

o Culture the organoids in complete HepatiCult™ Organoid Growth Medium with CloneR™
for 7-10 days to allow for recovery and editing to occur.[1]

e Analysis of Editing Efficiency:

o

After 7-10 days, harvest the organoids from the Matrigel® domes.

[¢]

Extract genomic DNA from a portion of the organoid population.

Perform a T7 Endonuclease | assay or Sanger sequencing of the target locus to determine

o

the percentage of indels.

For functional knockout validation, flow cytometry can be used if the targeted gene

[¢]

encodes a surface protein (e.g., B2M).[1]

Protocol 2: Analysis of Gene Editing by T7
Endonuclease | (T7E1) Assay

Materials:

Genomic DNA extracted from edited and control organoids.

PCR primers flanking the CRISPR target site.

Taq DNA polymerase and dNTPs.

T7 Endonuclease I.

Agarose gel electrophoresis system.

Procedure:
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e PCR Amplification:

o Amplify the genomic region spanning the CRISPR target site using the extracted genomic
DNA as a template. Use primers that will generate a PCR product of 400-800 bp.

o Run a small amount of the PCR product on an agarose gel to confirm successful
amplification.

e Heteroduplex Formation:

o In a thermocycler, denature and re-anneal the PCR products to allow for the formation of
heteroduplexes between wild-type and edited DNA strands. A typical program is: 95°C for
5 min, then ramp down to 85°C at -2°C/s, then ramp down to 25°C at -0.1°C/s.

e T7E1 Digestion:

o Incubate the re-annealed PCR product with T7 Endonuclease | according to the
manufacturer's protocol (typically at 37°C for 15-20 minutes). T7E1 will cleave the
mismatched DNA in the heteroduplexes.

e Gel Electrophoresis:
o Run the digested products on an agarose gel.

o The presence of cleaved DNA fragments in addition to the undigested PCR product
indicates successful gene editing.

o The percentage of indels can be estimated by quantifying the band intensities of the
cleaved and uncleaved products.

Functional Assays for Gene-Edited Liver Organoids

Following successful gene editing, it is crucial to assess the functional consequences of the
genetic modification. A variety of assays can be employed depending on the gene of interest
and the intended application.

e Gene Expression Analysis: Quantitative RT-PCR (QRT-PCR) and RNA-sequencing can be
used to measure changes in the expression of the target gene and other related genes.[9]
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e Protein Expression and Secretion: Western blotting and ELISA can be used to detect
changes in protein levels within the organoids or secreted into the culture medium (e.g.,
albumin, alpha-1-antitrypsin).[9]

o Metabolic Function: Assays for key liver functions, such as cytochrome P450 (CYP) enzyme
activity (e.g., CYP3A4, CYP1A2), can be performed to assess the metabolic capacity of the
edited organoids.[9]

 Bile Acid Transport: Functional assays using fluorescent bile acid analogs can be used to
assess the integrity of bile canaliculi and the function of bile acid transporters.[10]

» Disease Phenotyping: For disease modeling, specific assays relevant to the disease
pathology should be employed. For example, in modeling steatosis, lipid accumulation can
be quantified using staining methods.[11]

Off-Target Analysis

A critical consideration in any CRISPR-based gene editing experiment is the potential for off-
target mutations. While whole-genome sequencing provides the most comprehensive analysis,
several other methods can be used to assess off-target effects at predicted sites.[12][13]
Computational tools can predict potential off-target sites based on sequence homology to the
SgRNA. These predicted sites can then be amplified by PCR and sequenced to check for
indels.

Conclusion

The protocols and data presented here provide a robust framework for the successful
application of CRISPR-Cas9 technology in human liver organoids. These methods empower
researchers to create sophisticated in vitro models for studying liver development, deciphering
disease mechanisms, and accelerating the discovery of novel therapeutics. As the field
continues to evolve, further refinements in delivery methods and editing strategies will
undoubtedly expand the utility of gene-edited liver organoids in biomedical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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